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Compound of Interest

Compound Name: Angustifoline

Cat. No.: B1197986 Get Quote

Executive Summary
Angustifoline (C₁₄H₂₂N₂O) is a tricyclic quinolizidine alkaloid (QA) predominantly isolated from

Lupinus angustifolius (narrow-leafed lupin). Unlike the tetracyclic "sparteine-type" alkaloids

(e.g., lupanine), angustifoline possesses a unique tricyclic framework characterized by a

secondary amine and a reactive allyl side chain. This structural distinctiveness makes it a

critical marker in chemotaxonomy and a versatile scaffold for semi-synthetic drug discovery.

This guide provides a definitive analysis of its chemical structure, molecular weight,

biosynthetic origin, and isolation methodologies.

Chemical Identity & Physicochemical Properties[1]
[2][3][4]
Angustifoline is distinguished by its specific stereochemistry and the presence of a vinyl

group, which serves as a handle for chemical derivatization.

Table 1: Core Chemical Data
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Parameter Technical Specification

Common Name (-)-Angustifoline

IUPAC Name
(1S,2R,9S,10S)-10-prop-2-enyl-7,11-

diazatricyclo[7.3.1.0^{2,7}]tridecan-6-one

CAS Registry Number 550-43-6

Molecular Formula C₁₄H₂₂N₂O

Molecular Weight (Average) 234.34 g/mol

Monoisotopic Mass 234.1732 Da

SMILES
C=CC[C@H]1[C@H]2C[C@H]3CCCC(=O)N3C

2

Physical State
Crystalline solid or oil (depending on purity/salt

form)

Solubility
Soluble in DCM, CHCl₃, Ethanol, Methanol;

Sparingly soluble in water (free base)

pKa (Predicted) ~9.5 (Secondary amine nitrogen)

Structural Commentary
The molecule consists of a cytisine-like tricyclic core but differs by the opening of the D-ring,

resulting in a secondary amine at position 12 and an allyl group at position 13.

N1 Position: Tertiary amide nitrogen (non-basic, part of the lactam ring).

N12 Position: Secondary amine (basic, protonation site).

C13 Position: Substituted with an allyl group (

), a diagnostic feature in NMR spectroscopy.

Biosynthetic Origin
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Angustifoline belongs to the lysine-derived alkaloid family. Its biosynthesis branches from the

tetracyclic quinolizidine pathway.[1] While lupanine is formed via the cyclization of the diiminium

cation, angustifoline is often considered a degradation product or a divergent metabolite

where the fourth ring (D-ring) fails to close or undergoes ring fission.

Biosynthetic Pathway Visualization
The following diagram illustrates the logical flow from the amino acid precursor to the tricyclic

angustifoline.
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Figure 1: Simplified biosynthetic relationship placing Angustifoline within the Quinolizidine

Alkaloid pathway.
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Isolation & Purification Protocol
The isolation of angustifoline from Lupinus seeds relies on its basicity and solubility differential

between acidic and alkaline aqueous phases. The following protocol is a self-validating system

designed to separate alkaloids from lipids and neutral plant matrix components.

Reagents Required[9][10]
Plant Material:Lupinus angustifolius seeds (milled to fine flour).[2]

Solvents: 0.5 M HCl, Dichloromethane (DCM), Ethanol, 25% Ammonium Hydroxide or 5 M

NaOH.

Stationary Phase: Silica gel 60 (0.040–0.063 mm).

Step-by-Step Methodology
Phase 1: Extraction of Crude Alkaloids[3]

Homogenization: Suspend 100 g of lupin flour in 500 mL of 0.5 M HCl. Stir mechanically for 2

hours at room temperature. Rationale: Protonation of N12 converts angustifoline to its

water-soluble salt form.

Clarification: Centrifuge the slurry at 4,000 x g for 15 minutes. Collect the supernatant.

Defatting (Optional but Recommended): Wash the acidic supernatant with 100 mL DCM.

Discard the organic layer (contains fats/waxes).

Basification: Adjust the pH of the aqueous phase to pH > 12 using 5 M NaOH. Rationale:

Deprotonation renders the alkaloid neutral and lipophilic.

Liquid-Liquid Extraction: Extract the alkaline aqueous phase with DCM (3 x 150 mL).

Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and

evaporate under reduced pressure to yield the Crude Alkaloid Extract.

Phase 2: Purification via Column Chromatography
Column Packing: Slurry pack a glass column with Silica gel 60 using DCM.
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Loading: Dissolve the crude extract in a minimum volume of DCM and load onto the column.

Elution Gradient:

Start: 100% DCM (Elutes non-polar impurities).

Gradient: 98:2 to 90:10 DCM:Methanol (v/v).

Note: Angustifoline typically elutes before lupanine due to the secondary amine's

interaction with silica and the specific polarity of the tricyclic system.

TLC Monitoring: Check fractions using TLC (Mobile phase: DCM:MeOH:NH₄OH 90:9:1).

Visualize with Dragendorff’s reagent (Orange spots).
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Figure 2: Process flow for the extraction and purification of Angustifoline.

Analytical Characterization
To validate the identity of isolated Angustifoline, researchers must look for specific spectral

fingerprints.

Mass Spectrometry (GC-MS)[2][4]
Molecular Ion (M+): m/z 234 (detectable, often weak).

Base Peak: m/z 193. This corresponds to the loss of the allyl group (

), a fragmentation pathway characteristic of C-allyl quinolizidines.

Other Fragments: m/z 150, 112, 55.
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Nuclear Magnetic Resonance (NMR)[10][13][14][15]
¹H NMR Diagnostic Signals:

Allyl Group: A multiplet at ~5.7-5.9 ppm (methine

) and terminal alkene protons at ~5.0-5.2 ppm.

Lactam Region: Protons adjacent to the lactam nitrogen and carbonyl exhibit distinct

deshielding.

¹³C NMR:

Carbonyl (C=O): Signal typically around 170-172 ppm.

Allyl Carbons: Distinct signals for the vinyl carbons (~135 ppm and ~117 ppm).

Pharmacological Potential
Angustifoline is of interest in drug development due to its bispidine-like core.

Antimicrobial Activity: Exhibits moderate bacteriostatic activity against Gram-positive bacteria

(Staphylococcus aureus, Bacillus subtilis).

Semi-Synthesis Precursor: The secondary amine (N12) allows for N-alkylation or acylation to

create libraries of derivatives with enhanced bioavailability or potency.

Toxicity: While less toxic than sparteine, it is a deterrent to herbivores. In drug development,

its safety window must be established early via cytotoxicity assays (e.g., MTT assay on

HepG2 cells).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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